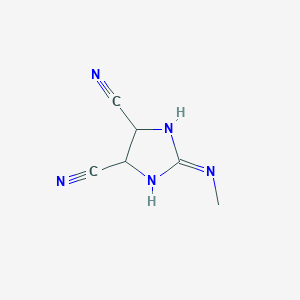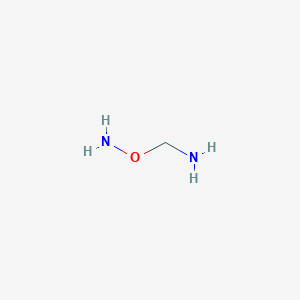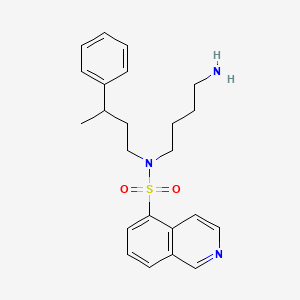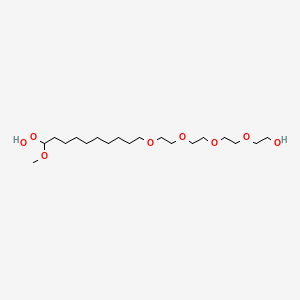
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL is a chemical compound with the molecular formula C19H40O8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL typically involves the formation of ether linkages followed by the introduction of the hydroperoxy group. The specific reaction conditions and reagents used can vary, but common methods include:
Etherification: This step involves the formation of ether bonds between the appropriate alcohols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced forms.
Substitution: The ether linkages can be targeted for substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether and hydroperoxy chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL exerts its effects involves its ability to participate in oxidation-reduction reactions. The hydroperoxy group can interact with various molecular targets, leading to the formation of reactive oxygen species and subsequent biological effects. The ether linkages also play a role in the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,13,16,19,22-Pentaoxatetracosan-24-OL: Lacks the hydroperoxy group, making it less reactive in oxidation-reduction reactions.
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-AL: Similar structure but with an aldehyde group instead of an alcohol group.
Uniqueness
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL is unique due to the presence of both ether linkages and a hydroperoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
647865-52-9 |
|---|---|
Formule moléculaire |
C19H40O8 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-(10-hydroperoxy-10-methoxydecoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O8/c1-22-19(27-21)9-7-5-3-2-4-6-8-11-23-13-15-25-17-18-26-16-14-24-12-10-20/h19-21H,2-18H2,1H3 |
Clé InChI |
NHWPEGXLXFUSMQ-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCCCCCCCOCCOCCOCCOCCO)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)-](/img/structure/B15167509.png)
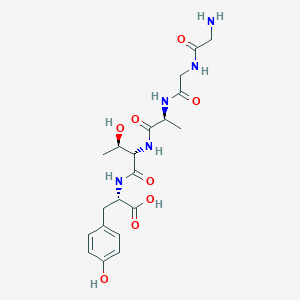
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B15167515.png)
![2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine](/img/structure/B15167523.png)
![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)

![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
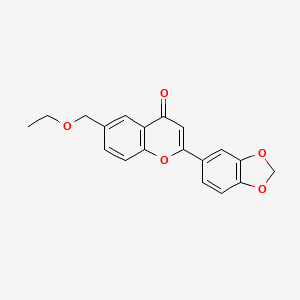

sulfanium bromide](/img/structure/B15167593.png)
